6-chloro-N,2-dicyclopropylpyrimidin-4-amine 6-chloro-N,2-dicyclopropylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 617716-49-1
VCID: VC2879457
InChI: InChI=1S/C10H12ClN3/c11-8-5-9(12-7-3-4-7)14-10(13-8)6-1-2-6/h5-7H,1-4H2,(H,12,13,14)
SMILES: C1CC1C2=NC(=CC(=N2)Cl)NC3CC3
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol

6-chloro-N,2-dicyclopropylpyrimidin-4-amine

CAS No.: 617716-49-1

Cat. No.: VC2879457

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N,2-dicyclopropylpyrimidin-4-amine - 617716-49-1

Specification

CAS No. 617716-49-1
Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
IUPAC Name 6-chloro-N,2-dicyclopropylpyrimidin-4-amine
Standard InChI InChI=1S/C10H12ClN3/c11-8-5-9(12-7-3-4-7)14-10(13-8)6-1-2-6/h5-7H,1-4H2,(H,12,13,14)
Standard InChI Key QNGRNGLSWRHCHW-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)Cl)NC3CC3
Canonical SMILES C1CC1C2=NC(=CC(=N2)Cl)NC3CC3

Introduction

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C10H12ClN3 and a molecular weight of approximately 209.67 g/mol. This compound is characterized by a chlorine atom at the 6th position and two cyclopropyl groups attached to the nitrogen and carbon atoms of the pyrimidine ring. Its unique structure imparts distinct steric and electronic properties, making it a valuable compound in various scientific applications.

Synthesis and Preparation

The synthesis of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. A common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride salt with ammonia.

Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The recovery and recycling of reagents like phosphorus oxychloride can improve cost-effectiveness and environmental sustainability.

Biological and Medicinal Applications

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine has several applications in medicinal chemistry:

  • Antimicrobial Activity: The compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL. This is significant given the rising incidence of antibiotic-resistant strains.

  • Anticancer Activity: It has shown promising results in anticancer assays, with IC50 values of 12 µM against HeLa (cervical cancer), 15 µM against MCF-7 (breast cancer), and 20 µM against A549 (lung cancer) cell lines.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Table 2: Cytotoxicity Data

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)12 µM
MCF-7 (Breast cancer)15 µM
A549 (Lung cancer)20 µM

Comparison with Similar Compounds

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine is distinct from similar compounds due to its cyclopropyl groups:

  • 6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl groups instead of cyclopropyl groups.

  • 4-Chloro-2,6-diaminopyrimidine: Lacks cyclopropyl groups and has amino groups at the 2nd and 6th positions.

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo ring fused to the pyrimidine ring.

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